ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC15000457
Molecular Formula: C20H26N4O4
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O4 |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26) |
| Standard InChI Key | XDAYYPHSLIWADS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Introduction
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate is a complex organic compound belonging to the class of piperazine derivatives. It features a piperazine ring, an indole moiety, and an ethyl ester functional group, making it a promising candidate for medicinal chemistry applications, particularly in the development of drugs targeting neurological and psychological conditions.
Synthesis Methods
The synthesis of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves several key steps, including the use of anhydrous solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the reaction. High yields (up to 95%) can be achieved under optimized conditions.
Biological Activities and Potential Applications
This compound exhibits significant biological activities, particularly in pharmacology, due to its indole and piperazine moieties. It is a candidate for further pharmacological studies, especially in targeting neurotransmitter receptors involved in dopaminergic and serotonergic signaling pathways, suggesting potential anxiolytic or antidepressant properties.
Biological Activities Table
| Biological Activity | Description |
|---|---|
| Neurotransmitter Interaction | Modulates dopaminergic and serotonergic signaling pathways |
| Potential Therapeutic Use | Anxiolytic or antidepressant properties |
| Biological Targets | Serotonin receptors |
Analytical Techniques
The structural characteristics of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence and arrangement of various functional groups.
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